N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of methoxy, methylsulfanyl, and phenylacetamide groups in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylsulfanylbutylamine and 3-methoxyphenylacetic acid.
Condensation Reaction: The primary synthetic route involves a condensation reaction between the amine group of 2-methoxy-4-methylsulfanylbutylamine and the carboxyl group of 3-methoxyphenylacetic acid, forming the amide bond.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling Up: Scaling up the reaction to industrial quantities while maintaining yield and purity.
Purification: Implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product.
Quality Control: Ensuring consistent quality through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical agent or drug precursor.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-2-(3-methoxyphenyl)acetamide
- N-(4-Methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide
- N-(2-Methoxy-4-methylsulfanylbutyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide is unique due to the specific combination of functional groups in its structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-18-13-6-4-5-12(9-13)10-15(17)16-11-14(19-2)7-8-20-3/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKNPKWJQAYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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